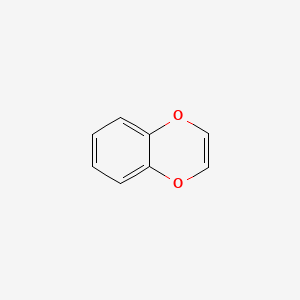1,4-Benzodioxin
CAS No.: 255-37-8
Cat. No.: VC1661088
Molecular Formula: C8H6O2
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 255-37-8 |
|---|---|
| Molecular Formula | C8H6O2 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | 1,4-benzodioxine |
| Standard InChI | InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
| Standard InChI Key | HPARLNRMYDSBNO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)OC=CO2 |
| Canonical SMILES | C1=CC=C2C(=C1)OC=CO2 |
Introduction
Chemical Properties and Structure
1,4-Benzodioxin has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol . Its structure consists of a benzene ring fused with a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The heterocyclic ring contains a double bond, distinguishing it from the saturated 1,4-benzodioxan.
The IUPAC name for this compound is 1,4-benzodioxine . Its structure can be represented by the following SMILES notation:
And its InChI representation is:
InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
The presence of the double bond in the heterocyclic ring makes 1,4-Benzodioxin more rigid and planar compared to 1,4-Benzodioxan, which affects its chemical reactivity and biological interactions. The unsaturated dioxin ring contributes to the compound's aromaticity and influences its electronic properties.
Synthesis Methods
-
Oxidation of 1,4-Benzodioxan to introduce the double bond in the heterocyclic ring
-
Cyclization reactions involving appropriately substituted benzene derivatives and reagents that can form the unsaturated dioxin ring
-
Ring-closing reactions of properly functionalized precursors
In contrast, the synthesis of the related 1,4-Benzodioxan and its derivatives is well-documented in the literature. Various approaches include:
-
Oxidative coupling of phenols with phenylpropenes as described by Merlini and Zanarotti
-
Coupling reactions using silver(I) oxide in benzene to couple phenols, giving 1,4-benzodioxane products
-
Reactions involving 2-bromo-3-oxypropionates and phenols to create the 1,4-benzodioxane structure
-
Six-step synthesis starting from gallic acid for creating 1,4-benzodioxane-6-carboxylic acid amide analogs
These synthetic routes for 1,4-Benzodioxan could potentially be adapted to synthesize 1,4-Benzodioxin through additional steps to introduce unsaturation in the heterocyclic ring.
Derivatives and Related Compounds
The most closely related compound to 1,4-Benzodioxin is its 2,3-dihydro derivative, 1,4-Benzodioxan (2,3-dihydro-1,4-benzodioxin), which has been extensively studied and has numerous applications in medicinal chemistry .
Other related derivatives include:
-
Substituted 1,4-Benzodioxins, such as 2-ethyl-1,4-benzodioxine mentioned in the scientific literature
-
1,4-Benzodioxan-6-amine (C8H9NO2), which has applications in synthetic chemistry
-
Benzo[b] dioxin-2(3H)-one, a lactone derivative with the molecular formula C8H6O3
-
1,4-Benzodioxan-6-carboxylic acid derivatives, which have been synthesized for medicinal chemistry applications
-
2-(chloromethyl)-2,3-dihydro-1,4-Benzodioxin, which can serve as a synthetic intermediate
The 1,4-Benzodioxan scaffold has been extensively used in medicinal chemistry, particularly for developing compounds with activity at various receptors including α1-adrenergic receptors, serotonin receptors, and neuronal nicotinic receptors .
Biological Activity and Pharmacological Properties
-
Adrenergic Receptor Activity: Many 1,4-Benzodioxan derivatives act as antagonists at α1-adrenergic receptors, with varying degrees of subtype selectivity . For example, compound 14 mentioned in research findings showed selective α1D-AR antagonist properties .
-
Serotonergic Activity: Some derivatives have shown activity at serotonin receptors, particularly as 5-HT1A receptor agonists .
-
Anticancer Properties: Certain 1,4-Benzodioxan derivatives have demonstrated cytotoxic effects against cancer cells, including prostate cancer cell lines (PC-3) . Compound 13 mentioned in structure-activity relationship studies showed potential as an anticancer agent .
-
Anti-inflammatory Properties: The anti-inflammatory properties of compounds containing the benzo-1,4-dioxane subunit have been studied, as mentioned in chemical property databases .
-
Neuroprotective Effects: Some derivatives, particularly those acting as 5-HT1A receptor agonists, have potential neuroprotective properties that could be beneficial in treating neurological disorders .
-
Lignan Natural Products: 1,4-Benzodioxan-containing lignans from natural sources have exhibited various biological activities, including antioxidant and anticancer properties. The review of 1,4-benzodioxane lignan natural products highlights their diverse biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume